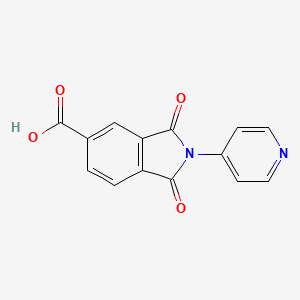![molecular formula C13H16BrNO2S B3826444 4-{[(3-bromobenzyl)thio]acetyl}morpholine](/img/structure/B3826444.png)
4-{[(3-bromobenzyl)thio]acetyl}morpholine
Vue d'ensemble
Description
4-{[(3-bromobenzyl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has a thioacetyl group and a bromobenzyl group attached to it. The unique structure of this compound makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-{[(3-bromobenzyl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may interact with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-bromobenzyl)thio]acetyl}morpholine are not well studied. However, it is believed that this compound may have an impact on various biological processes such as cell signaling, metabolism, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(3-bromobenzyl)thio]acetyl}morpholine in lab experiments is its unique structure, which allows for the synthesis of other compounds. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-{[(3-bromobenzyl)thio]acetyl}morpholine. One direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential applications in pharmacology and biochemistry. Another direction is to explore the use of this compound as a starting material for the synthesis of other compounds with unique structures and properties. Additionally, research could be conducted to investigate the potential applications of this compound in other fields such as materials science and nanotechnology.
Applications De Recherche Scientifique
The unique structure of 4-{[(3-bromobenzyl)thio]acetyl}morpholine makes it an attractive candidate for research in various scientific fields. In the field of chemistry, this compound can be used as a starting material for the synthesis of other compounds. In biochemistry and pharmacology, this compound can be used to study the mechanism of action of various biological processes and to develop new drugs.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c14-12-3-1-2-11(8-12)9-18-10-13(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZKDSHFMRFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826383.png)

![1,1'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}di(2,5-pyrrolidinedione)](/img/structure/B3826399.png)
![4-{[2,6-bis(3-hydroxyphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B3826408.png)
![4-nitro-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3826410.png)
![N-(3-nitrophenyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3826413.png)
![N-(3-ethynylphenyl)-2-(4-{[(3-ethynylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826425.png)
![2,2'-(1,5-naphthalenediyl)bis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826427.png)
![1-{[(3-bromobenzyl)thio]acetyl}pyrrolidine](/img/structure/B3826437.png)
![N-(benzyloxy)-2-[(3-bromobenzyl)thio]acetamide](/img/structure/B3826438.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826447.png)
![N'-{3-allyl-4-[(4-bromobenzyl)oxy]benzylidene}-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B3826455.png)
![2-[(3-bromobenzyl)thio]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B3826457.png)
![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)